Ampcp

CD73 inhibition Ki value human ecto‑5′‑nucleotidase

Researchers often face assay variability due to degradation of native nucleotides. Ampcp (Adenosine 5′-(α,β-methylene)diphosphate) solves this as the definitive non-hydrolyzable CD73 inhibitor. - Gold-standard control with a characterized Ki of 88 nM (human) and 197 nM (rat) - α,β-methylene bridge ensures complete resistance to 5′-nucleotidase hydrolysis - Supported by co-crystal structure (PDB: 6YE2) for assay development Procurement ensures batch-to-batch consistency for reproducible CD73 inhibition studies.

Molecular Formula C11H16N5NaO9P2
Molecular Weight 447.21 g/mol
Cat. No. B14772532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpcp
Molecular FormulaC11H16N5NaO9P2
Molecular Weight447.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
InChIInChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1
InChIKeyRFGZKSPLJPHQMI-YCSZXMBFSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampcp CD73 Inhibitor Overview


Ampcp (Adenosine 5′-(α,β-methylene)diphosphate, also known as APCP or AMP-CP) is a non‑hydrolyzable adenosine diphosphate (ADP) analog . It functions as a potent, competitive inhibitor of the ecto‑5′‑nucleotidase enzyme (CD73), preventing the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine in the tumor microenvironment . As one of the first selective CD73 inhibitors described, Ampcp has served as the archetypal tool compound for elucidating purinergic signaling and immune evasion mechanisms, and its crystallographic binding mode continues to inform the rational design of next‑generation therapeutic CD73 antagonists [1].

Well-characterized CD73 inhibitor tool compound for purinergic signaling research
Non-hydrolyzable ADP analog with α,β-methylene bridge for stable target engagement
Co-crystal structure available to inform next-generation inhibitor design

Ampcp Non-Hydrolyzable Scaffold


Ampcp is not interchangeable with other CD73‑targeting agents or simple nucleotide analogs. Its defining structural feature is the α,β‑methylene replacement of the phosphoanhydride oxygen, which confers complete resistance to enzymatic hydrolysis by 5′‑nucleotidase while retaining the precise geometry required for active‑site zinc coordination and closed‑state domain closure in human CD73 [1]. This combination of metabolic stability and high‑fidelity target engagement is not shared by unmodified AMP or ADP, which are rapidly degraded, nor by ATP‑mimetic inhibitors (e.g., AMP‑PCP) that lack the correct diphosphate‑like geometry for potent CD73 inhibition [2]. Furthermore, newer clinical‑stage CD73 inhibitors (e.g., AB680) and advanced tool compounds (e.g., PSB‑12379) achieve greater potency but frequently sacrifice the well‑characterized, tool‑like profile that makes Ampcp the gold‑standard reference inhibitor for assay development and cross‑study comparisons [3]. Substituting Ampcp without careful consideration of these quantitative and mechanistic differences can invalidate experimental reproducibility and confound SAR interpretations.

Rapid Hydrolysis of Natural Substrates

AMP and ADP are rapidly degraded by CD73; the methylene bridge confers enzymatic resistance not present in unmodified nucleotides.

Geometry Mismatch in ATP Mimetics

ATP-mimetic inhibitors (e.g., AMP-PCP) lack the correct diphosphate-like geometry required for CD73 domain closure and effective inhibition.

Loss of Tool-Like Comparability

Newer clinical-stage inhibitors may achieve greater target affinity but sacrifice the extensive cross-study characterization that supports assay benchmarking.

Ampcp Quantitative Comparison Guide


Human CD73 Inhibition vs. PSB-12379

Ampcp inhibits recombinant human CD73 with a Ki of 88 nM, representing the baseline potency of the non‑hydrolyzable diphosphonate scaffold. The N‑benzyl substituted derivative PSB‑12379 achieves a Ki of 2.21 nM against the same enzyme, a 40‑fold improvement in apparent binding affinity . This comparison establishes Ampcp as the essential reference point from which all potency gains in the diphosphonate series are measured. For laboratories establishing primary screening assays or validating new compound series, Ampcp provides a well‑documented, moderate‑potency control with which to benchmark assay sensitivity and confirm CD73‑dependent pharmacology [1].

Human CD73 Ki
Cross-study comparable
Ampcp: 88 nM
PSB-12379: 2.21 nM
40-fold higher affinity for PSB-12379
Baseline affinity reference for SAR calibration and assay sensitivity benchmarking.
Recombinant human CD73 enzyme, in vitro assay context.
CD73 inhibition Ki value human ecto‑5′‑nucleotidase competitive inhibitor

Cellular CD73 Inhibition vs. SHR170008

In a physiologically relevant cellular context using CD73‑expressing A375 human melanoma cells, Ampcp inhibits membrane‑bound CD73 with an IC₅₀ of approximately 16 nM. Under identical assay conditions, the clinical‑stage small molecule SHR170008 exhibits an IC₅₀ of 0.051 nM, a >300‑fold increase in apparent cellular potency . This differential underscores Ampcp's role as a tool compound for probing CD73 biology in vitro and in vivo at concentrations where complete target engagement is achieved without confounding cytotoxicity, whereas SHR170008 represents a therapeutic candidate optimized for maximal potency and in vivo antitumor efficacy .

Cellular CD73 IC₅₀
Direct head-to-head comparison
Ampcp: ~16 nM
SHR170008: 0.051 nM
>300-fold lower concentration for SHR170008
Tool compound for achieving complete target engagement in cellular CD73 models.
A375 human melanoma cell line, membrane-bound CD73.
CD73 cell‑based assay IC50 A375 melanoma immuno‑oncology

Rat CD73 Inhibition vs. α,α-Dichloro-AMPCP

Against rat CD73, Ampcp displays a Ki of 197 nM. Modification of the methylene bridge to an α,α‑dichloro group (compound 47) results in a Ki of 292 nM, a 1.5‑fold decrease in potency [1]. This comparison demonstrates that while Ampcp is not the most potent inhibitor across all species, it remains the most effective inhibitor among the simple diphosphonate‑bridge variants examined. For researchers working with rodent models, Ampcp provides a reliable, species‑cross‑reactive tool with documented activity, whereas bridge‑modified analogs may exhibit reduced or unpredictable potency that complicates in vivo studies [2].

Rat CD73 Ki
Cross-study comparable
Ampcp: 197 nM
α,α-Dichloro-AMPCP: 292 nM
1.5-fold higher affinity for Ampcp
Reliable rodent-model tool with documented species cross-reactivity.
Bridge modifications may reduce potency, as seen with the dichloro analog.
CD73 rat enzyme species cross‑reactivity diphosphonate structure‑activity relationship

P2T-Purinoceptor Antagonism vs. AMPCF₂P

Ampcp acts as a non‑competitive antagonist of ADP‑induced human platelet aggregation via the P2T‑purinoceptor (P2Y₁₂), with a pA₂ value of 3.2 (corresponding to an IC₅₀ of ~630 μM). By contrast, the difluoromethylene analog AMPCF₂P exhibits a pA₂ of 4.77 (~17 μM), representing a 37‑fold increase in antagonist potency [1]. This dramatic difference highlights the extreme sensitivity of the P2T‑purinoceptor to modifications in the diphosphate chain electronegativity. Ampcp's relatively weak activity at this receptor is advantageous for applications where CD73 inhibition is desired without confounding anti‑platelet effects, whereas AMPCF₂P would be preferred for studies specifically targeting ADP‑mediated platelet activation [2].

P2Y₁₂ Antagonism
Direct head-to-head comparison
Ampcp pA₂ 3.2
AMPCF₂P pA₂ 4.77
37-fold weaker antagonism for Ampcp
Low off-target P2Y₁₂ activity allows selective CD73 studies in platelet-containing systems.
Human platelet aggregation assay context.
P2Y12 platelet aggregation ADP receptor antagonist purinergic signaling

Mitochondrial Translocase vs. AMPPCP

Ampcp is transported into isolated mitochondria via the ADP/ATP translocase with an efficiency sufficient to maintain total adenine nucleotide levels. However, unlike ADP or ATP, Ampcp is not a substrate for mitochondrial adenylate kinase and therefore fails to support oxidative phosphorylation capacity [1]. In direct contrast, the corresponding ATP analog AMPPCP (β,γ‑methylene‑ATP) and other non‑hydrolyzable ATP analogs (e.g., AMP‑PNP) fully preserve oxidative phosphorylation capacity under anaerobic conditions [2]. This functional dichotomy enables researchers to dissect the specific contribution of adenylate kinase‑mediated ATP regeneration versus direct ATP binding in mitochondrial energetics.

Mitochondrial ADP/ATP Translocase
Direct head-to-head comparison
Ampcp: transported, no OXPHOS support
AMPPCP: full OXPHOS preservation
Probe to decouple nucleotide transport from adenylate kinase-dependent ATP regeneration.
Isolated rat liver mitochondria, anaerobic conditions.
mitochondria oxidative phosphorylation ADP/ATP translocase adenylate kinase nucleotide analog

Ampcp Application Scenarios


CD73 Immuno-Oncology Assay Validation

Ampcp is the definitive reference inhibitor for establishing CD73 enzyme activity assays, cellular adenosine production assays, and T‑cell suppression reversal assays. Its well‑characterized Ki of 88 nM (human) and 197 nM (rat) [1], combined with extensive literature documentation of its in vivo effects at 20 mg/kg (i.p./i.t.) in syngeneic tumor models [2], provide a robust, reproducible baseline against which novel CD73 inhibitors can be benchmarked. Researchers developing primary screens or validating CD73 target engagement in vivo should procure Ampcp as the gold‑standard positive control to ensure assay fidelity and cross‑study comparability.

CD73 Structural Biology & Drug Design

The high‑resolution co‑crystal structure of Ampcp bound to the closed conformation of human CD73 (PDB: 6YE2) reveals key zinc‑coordinating interactions and domain‑closure geometry that are essential for inhibitor design [3]. This structure has served as the foundational template for the rational design of multiple clinical‑stage CD73 inhibitors, including AB680. Procurement of Ampcp for structural biology applications enables co‑crystallization studies, competitive binding assays, and fragment‑based screening campaigns aimed at identifying novel CD73 antagonists with improved pharmacological properties.

Purinergic Signaling in Platelets and Cardiovascular System

Ampcp's unique combination of potent CD73 inhibition (Ki = 88 nM) and weak P2T‑purinoceptor antagonism (pA₂ = 3.2) [4] makes it an ideal tool for studying adenosine‑mediated immunosuppression or vasodilation in systems containing platelets. Unlike other ADP analogs with sub‑micromolar P2Y₁₂ activity, Ampcp can be used at concentrations (1‑100 µM) that fully block CD73 without significantly antagonizing ADP‑induced platelet aggregation. This selectivity profile is critical for researchers investigating the interplay between the adenosinergic and purinergic systems in cardiovascular disease models.

Mitochondrial Energetics & Adenine Nucleotide Translocase

Ampcp is uniquely suited for experiments requiring dissection of mitochondrial ADP/ATP translocase function from downstream adenylate kinase activity. Its demonstrated transport into the mitochondrial matrix via the translocase, coupled with its complete inability to serve as a substrate for adenylate kinase [5], allows researchers to isolate the contribution of nucleotide transport to mitochondrial membrane potential maintenance and oxidative phosphorylation regulation. This application is not achievable with ATP analogs (e.g., AMP‑PCP) that fully preserve mitochondrial function, nor with ADP analogs that are not transported.

Application
Selection Property
Validation Focus
CD73 Enzyme & Cellular Assays
Well-characterized baseline inhibition (human/rat)
Assay calibration & cross-study reproducibility
CD73 Structural Biology
Co-crystal structure template for inhibitor design
Zinc-coordination geometry & domain closure
Purinergic Signaling in Platelet Systems
Selective CD73 inhibition with low P2Y₁₂ off-target effect
Decoupling adenosine production from ADP signaling
Mitochondrial Nucleotide Translocase Studies
Transported but not metabolized by adenylate kinase
Isolating transport from oxidative phosphorylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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